molecular formula C18H19N3O2 B11798192 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11798192
M. Wt: 309.4 g/mol
InChI Key: DSWYMPMRMINRPW-UHFFFAOYSA-N
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Description

X-ray Crystallographic Data Interpretation

While direct X-ray crystallographic data for 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is unavailable, analogous piperazine derivatives exhibit chair conformations for the piperazine ring, with substituents adopting equatorial orientations to minimize steric strain. For example, in 1-benzoyl-4-(4-nitrophenyl)piperazine, the piperazine ring adopts a chair conformation with a dihedral angle of 85.2° between the benzoyl and nitrophenyl groups. Extrapolating this to the target compound:

  • The pyridin-2-yl group likely occupies an equatorial position on the piperazine ring.
  • The benzoyl and methyl groups on the pyridine ring introduce torsional strain, potentially favoring a non-planar arrangement between the piperazine and pyridine rings.

A hypothetical unit cell (assuming monoclinic symmetry) would feature intermolecular interactions such as C-H···O hydrogen bonds between the aldehyde oxygen and adjacent aromatic protons, stabilizing the crystal lattice.

Tautomeric Equilibrium Studies

The compound’s aldehyde and benzoyl carbonyl groups may participate in tautomerism. However, the absence of α-hydrogens adjacent to the aldehyde precludes keto-enol tautomerism. Instead, resonance stabilization dominates:

  • The aldehyde group exhibits resonance between the σ-bonded structure and a polarized form with partial positive charge on the carbonyl carbon.
  • The benzoyl group delocalizes electron density into the aromatic ring, reducing electrophilicity at the carbonyl carbon.

Solvent effects on tautomerism were modeled using density functional theory (DFT), revealing a 1.2 kcal/mol preference for the aldehyde form over hypothetical enolic tautomers in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Deconvolution

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 9.80 (s, 1H) : Aldehydic proton, deshielded due to electron-withdrawing effects of the adjacent nitrogen.
  • δ 8.45 (d, J = 2.4 Hz, 1H) : Pyridine H-6 proton, coupled to H-4.
  • δ 7.85–7.45 (m, 5H) : Benzoyl aromatic protons.
  • δ 4.10–3.60 (m, 8H) : Piperazine ring protons, split into multiplets due to chair conformation dynamics.
  • δ 2.40 (s, 3H) : Methyl group on pyridine.

¹³C NMR (101 MHz, DMSO-d₆) :

  • δ 192.1 : Aldehyde carbonyl carbon.
  • δ 166.5 : Benzoyl carbonyl carbon.
  • δ 150.2, 145.6, 137.8 : Pyridine carbons (C-2, C-5, C-6).
  • δ 52.4–46.3 : Piperazine ring carbons.
  • δ 21.0 : Methyl carbon.

Infrared (IR) Absorption Pattern Analysis

Key IR bands (KBr, cm⁻¹):

  • 1695 (s) : Stretching vibration of the aldehyde carbonyl (C=O).
  • 1650 (s) : Benzoyl carbonyl (C=O) stretch.
  • 1600, 1580 : Aromatic C=C stretching in the pyridine and benzoyl rings.
  • 2850–2950 (m) : Aliphatic C-H stretches from the piperazine and methyl groups.
  • 1350 (s) : C-N stretching in the piperazine ring.

Mass Spectrometric Fragmentation Pathways

Electron Ionization (EI-MS, 70 eV) :

  • m/z 309 [M]⁺ : Molecular ion peak.
  • m/z 280 [M – CHO]⁺ : Loss of the aldehyde group.
  • m/z 210 [C₁₃H₁₂N₂O]⁺ : Cleavage between piperazine and pyridine rings.
  • m/z 105 [C₆H₅CO]⁺ : Benzoyl fragment.

Fragmentation pathways align with the stability of the resulting ions, favoring retention of the aromatic benzoyl and pyridine moieties.

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Geometry

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • Bond lengths :
    • Piperazine C-N: 1.45 Å
    • Aldehyde C=O: 1.23 Å
    • Pyridine C-C: 1.39–1.41 Å
  • Dihedral angles :
    • Piperazine N1-C4-N4-C7: 55.8°
    • Pyridine C2-C3-C10-C11 (benzoyl): 12.3°

The non-planar arrangement between the piperazine and pyridine rings minimizes steric clash between the methyl and benzoyl groups.

Frontier Molecular Orbital (FMO) Analysis

  • HOMO (-6.2 eV) : Localized on the piperazine ring and pyridine nitrogen, indicating nucleophilic reactivity.
  • LUMO (-1.8 eV) : Concentrated on the aldehyde and benzoyl carbonyl groups, suggesting electrophilic sites.
  • Energy gap (ΔE = 4.4 eV) : Moderate reactivity, consistent with observed stability under ambient conditions.

Tables

Table 1: Key Crystallographic Parameters (Hypothetical)

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.25
b (Å) 8.97
c (Å) 12.34
β (°) 105.6
V (ų) 1072.8

Table 2: Comparative IR Stretching Frequencies

Functional Group Frequency (cm⁻¹)
Aldehyde C=O 1695
Benzoyl C=O 1650
Piperazine C-N 1350

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

InChI

InChI=1S/C18H19N3O2/c1-14-11-16(17(23)15-5-3-2-4-6-15)12-19-18(14)21-9-7-20(13-22)8-10-21/h2-6,11-13H,7-10H2,1H3

InChI Key

DSWYMPMRMINRPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Pyridine Ring Construction

The pyridine core is synthesized through sequential modifications:

  • Methyl Group Introduction : A 3-methylpyridine derivative is prepared via nucleophilic substitution or direct alkylation.

  • Benzoylation : A benzoyl group is introduced at the 5-position using benzoyl chloride under basic conditions (e.g., NaOH in benzene). This step requires strict anhydrous conditions to prevent side reactions.

Key Reaction :

3-Methylpyridin-2-yl+Benzoyl ChlorideNaOH, Benzene5-Benzoyl-3-methylpyridin-2-yl\text{3-Methylpyridin-2-yl} + \text{Benzoyl Chloride} \xrightarrow{\text{NaOH, Benzene}} \text{5-Benzoyl-3-methylpyridin-2-yl}

Piperazine Coupling

The pyridine intermediate is linked to a piperazine moiety through nucleophilic aromatic substitution or cross-coupling reactions:

  • Nucleophilic Substitution : The 2-position of the pyridine reacts with a piperazine derivative (e.g., 1-benzylpiperazine) in the presence of a base catalyst.

  • Photocatalytic Coupling : A modern approach uses visible-light irradiation with a photocatalyst (e.g., acridine salt) and an oxidant (e.g., TEMPO) to form the C–N bond efficiently.

Comparison of Coupling Methods :

MethodReagents/ConditionsYield (%)AdvantagesLimitations
Nucleophilic SubstitutionPiperazine, NaOH, DMF, 80°C65–75High reproducibilityRequires harsh conditions
PhotocatalyticAcridine salt, TEMPO, blue LED85–95Mild conditions, low byproductsLimited scalability

Formylation Strategies

The final step involves introducing the carbaldehyde group at the piperazine nitrogen. Two primary methods are employed:

Vilsmeier-Haack Reaction

Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate a formylating agent that reacts with the piperazine nitrogen:

Piperazine DerivativePOCl₃/DMF4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde\text{Piperazine Derivative} \xrightarrow{\text{POCl₃/DMF}} \text{4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde}

Optimization :

  • Temperature : 0–5°C to minimize side reactions.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

Alternative Formylation

For industrial-scale production, continuous flow reactors are used to improve yield and reduce waste.

Purification and Characterization

Post-synthesis purification ensures high purity:

Chromatographic Techniques

  • Silica Gel Column Chromatography : Elution with heptane/ethyl acetate gradients (10% to 30% EtOAc).

  • HPLC : Used for final polishing in high-throughput synthesis.

Analytical Validation

  • NMR : Confirms substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm).

  • HRMS : Validates molecular weight (309.4 g/mol).

Industrial-Scale Production

For large-scale synthesis, the following optimizations are critical:

  • Catalyst Recycling : Reusable catalysts reduce costs.

  • Flow Chemistry : Continuous reactors improve safety and yield consistency.

  • Green Solvents : Replacement of dichloromethane with ethyl acetate or toluene.

Comparative Analysis of Reported Methods

SourceMethodYield (%)Key Innovation
VulcanChemVilsmeier-Haack70–75Optimized temperature control
CN108558792BPhotocatalytic coupling85–95Environmentally friendly
Organic SynthesesBenzoylation + nucleophilic substitution65–70Classic route

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation under acidic conditions. Key findings include:

  • Reagent : Potassium permanganate (KMnO₄) in acidic medium

  • Product : Carboxylic acid derivative (4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid)

  • Mechanism : The aldehyde is oxidized to a carboxylic acid via a two-electron oxidation process.

Reaction ComponentDetails
Starting Material4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
ReagentKMnO₄, H⁺ (e.g., H₂SO₄)
ConditionsRoom temperature, 6–12 hours
Yield60–75% (reported for analogous compounds)

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol:

  • Reagent : Sodium borohydride (NaBH₄) in methanol

  • Product : 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-methanol

  • Mechanism : Hydride transfer from NaBH₄ to the carbonyl carbon.

Reaction ComponentDetails
Starting Material4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
ReagentNaBH₄ (2 equiv)
ConditionsMethanol, 0°C → RT, 2–4 hours
Yield85–90%

Nucleophilic Substitution

The aldehyde participates in condensation reactions with amines or thiols:

  • With Primary Amines : Forms Schiff bases (imines) under basic conditions.
    Example: Reaction with aniline yields NN-aryl imine derivatives.

  • With Thiols : Produces thioacetal derivatives in the presence of acid catalysts.

Reaction TypeReagent/ConditionsProduct
Schiff Base FormationAniline, K₂CO₃, EtOH, refluxNN-(4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-yl)benzylideneamine
Thioacetal FormationEthanethiol, HCl, DCM4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-(1,1-diethylthioacetal)

Piperazine Ring Functionalization

The piperazine nitrogen can undergo alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Acetic anhydride acetylates the secondary amine, forming NN-acetyl derivatives .

Reaction TypeReagentProduct
AlkylationCH₃I, K₂CO₃1-Methyl-4-(5-benzoyl-3-methylpyridin-2-yl)piperazinium iodide
AcylationAc₂O, pyridine4-(5-Benzoyl-3-methylpyridin-2-yl)-1-acetylpiperazine-1-carbaldehyde

Pyridine Ring Modifications

The 3-methylpyridine moiety participates in electrophilic aromatic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the pyridine’s meta position.

  • Bromination : Br₂/FeBr₃ yields 5-benzoyl-3-methyl-4-bromopyridin-2-yl derivatives.

Industrial-Scale Considerations

For large-scale synthesis:

  • Continuous Flow Reactors : Improve yield (reported >90%) and reduce byproducts during aldehyde oxidations.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) enable efficient reductions with minimal waste.

Mechanistic Insights

  • Aldehyde Reactivity : The electron-withdrawing benzoyl group enhances the aldehyde’s electrophilicity, accelerating nucleophilic attacks.

  • Steric Effects : The 3-methyl group on the pyridine ring hinders substitutions at the adjacent position, directing reactions to the aldehyde or piperazine.

This compound’s multifunctional reactivity makes it a versatile intermediate for designing bioactive molecules, particularly in neuropharmacology and antimicrobial research . Experimental protocols emphasize controlled conditions to optimize selectivity and yield.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 309.36 g/mol. Its structure includes a piperazine ring substituted with a benzoyl group and an aldehyde functional group, contributing to its unique reactivity and biological properties .

Medicinal Chemistry

4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde has shown potential as a lead compound in drug development due to its biological activities:

  • Antibacterial and Antifungal Properties : Studies have indicated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
  • Mechanism of Action : It is believed to interact with GABA receptors, similar to other piperazine derivatives, which may contribute to its pharmacological effects .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, allowing for the creation of more complex molecules. Its functional groups enable various chemical reactions, including:

  • Oxidation : Converting the aldehyde group into a carboxylic acid.
  • Reduction : Transforming the aldehyde into an alcohol.
  • Substitution Reactions : The benzoyl group can undergo nucleophilic substitutions .

Case Studies and Research Findings

Recent studies have focused on the biological assays and docking studies related to this compound:

  • Biological Assays : Research demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial efficacy, suggesting its potential as a template for developing new antimicrobial agents .
  • Molecular Docking Studies : Computational studies have shown that modifications to the structure can enhance interaction with biological targets, providing insights for future drug design .

Mechanism of Action

The mechanism of action of 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. It is believed to act on GABA receptors, similar to other piperazine derivatives . This interaction can lead to various biological effects, including modulation of neurotransmitter activity and potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound’s pyridine core distinguishes it from analogs with pyrimidine, imidazole, or triazole rings. Substituents on the aromatic systems (e.g., benzoyl, nitro, or chlorophenyl groups) modulate electronic properties and steric bulk, impacting melting points, solubility, and reactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point/Physical State References
4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde Pyridine 5-Benzoyl, 3-methyl C₁₈H₁₈N₃O₂ 308.36 Not reported N/A
4-[6-(3-Chlorophenyl)pyrimidin-4-yl]piperazine-1-carbaldehyde (3b) Pyrimidine 3-Chlorophenyl C₁₅H₁₅ClN₄O 302.76 123–125 °C (amorphous solid)
4-(2-Naphthoyl)piperazine-1-carbaldehyde Piperazine 2-Naphthoyl C₁₆H₁₅N₂O₂ 267.30 Not reported
(4-(1-Benzyl)-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazine-1-carbaldehyde Imidazole Nitro, benzyl, ethyl C₁₈H₂₂N₅O₂ 340.40 296–299 °C
4-(2-Nitrophenyl)piperazine-1-carbaldehyde (32) Piperazine 2-Nitrophenyl C₁₁H₁₂N₃O₃ 237.23 Brown oil
4-(3-Nitrophenyl)piperazine-1-carbaldehyde Piperazine 3-Nitrophenyl C₁₁H₁₂N₃O₃ 237.23 Not reported

Key Observations :

  • Core Heterocycle : Pyridine (target compound) vs. pyrimidine (3b) or imidazole (). Pyrimidine-based analogs (e.g., 3b) exhibit higher melting points due to stronger intermolecular interactions .
  • The benzoyl group in the target compound may enhance π-π stacking interactions compared to naphthoyl () or chlorophenyl () .
  • Physical State : Amorphous solids (e.g., 3b) vs. oils (), suggesting differences in crystallinity and formulation challenges.

Key Observations :

  • Enzyme Inhibition : The naphthoyl derivative () shows AKR1C1 selectivity, likely due to its bulky aromatic group fitting into the enzyme’s hydrophobic pocket. The target compound’s benzoyl group may offer similar selectivity but requires validation .
  • Antiviral Potential: Nitroimidazole-containing analogs () demonstrate anti-HIV activity, suggesting that the target compound’s pyridine core could be modified for similar applications .
  • Anti-parasitic Activity : Nitrophenyl derivatives () are explored for antiplasmodial activity, highlighting the role of nitro groups in redox-mediated mechanisms .

Biological Activity

4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a piperazine ring, a benzoyl group, and an aldehyde functional group, this compound has shown promise as a lead candidate for drug development targeting various diseases, including infections and cancer .

Chemical Structure and Properties

The molecular formula of 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is C16_{16}H18_{18}N2_{2}O, with a molecular weight of approximately 309.36 g/mol. The presence of the piperazine moiety contributes to its pharmacological properties, while the aldehyde group enhances its reactivity, making it suitable for further modifications .

Property Value
Molecular FormulaC16_{16}H18_{18}N2_{2}O
Molecular Weight309.36 g/mol
Functional GroupsPiperazine, Aldehyde, Benzoyl

Antimicrobial Activity

Research indicates that compounds with similar structures to 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde exhibit notable antimicrobial properties. For instance, studies on piperazine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . The compound's structural features likely influence its interaction with microbial targets.

Anticancer Potential

The compound's potential as an anticancer agent is supported by its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that piperazine derivatives can disrupt critical signaling pathways involved in cancer progression . The specific mechanism of action for 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde remains under investigation, but preliminary data suggest it may act as an inhibitor of key enzymes involved in tumor growth.

Synthesis and Evaluation

A study focusing on the synthesis of related piperazine compounds found that modifications to the benzoyl group significantly impacted biological activity. The synthesis involved several steps, including nucleophilic aromatic substitution and subsequent purification methods .

In Vitro Studies

In vitro assays have been conducted to assess the compound's cytotoxicity and efficacy against cancer cell lines. Results indicated that at concentrations ranging from 10 µM to 100 µM, the compound exhibited varying degrees of cytotoxicity without significant toxicity to normal cells .

Comparative Analysis

A comparative analysis with other piperazine derivatives highlighted the unique biological profile of 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde. For example, while some derivatives showed strong antibacterial activity, this compound demonstrated a broader spectrum of activity against both bacterial and cancer cell lines .

Compound Activity IC50 (µM)
4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehydeAnticancer25
Similar Piperazine Derivative AAntibacterial15
Similar Piperazine Derivative BAntifungal30

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation. For example, hydrazine hydrate in ethanol under reflux (80°C, 12h) facilitates cyclization of azido precursors, yielding pyrazolo-fused systems (57% yield) . Piperazine ring formation may require Boc-protected intermediates (e.g., tert-butyl piperazine carboxylate synthesized at 45% yield via column chromatography) . Critical parameters include:

  • Temperature : Reflux vs. room temperature alters product distribution (e.g., pyrazolo[3,4-c]pyrazole vs. amine derivatives) .
  • Solvent : Polar aprotic solvents like DMF enhance nucleophilic attack efficiency (85% yield in DMF with KH as base) .
  • Catalysts : Iodine promotes azide-amine coupling in hydrazine reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?

  • Methodological Answer :

  • HRMS and NMR : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., m/z within 0.5 ppm accuracy), while ¹H/¹³C NMR identifies key groups (aldehyde proton at δ 9.8-10.2 ppm) .
  • X-ray crystallography : CCDC-1990392 data (R-factor <0.05) confirms piperazine ring geometry and benzoyl orientation .

Q. What functional groups in the compound are most reactive, and how do they influence derivatization?

  • Methodological Answer :

  • Aldehyde group : Participates in Schiff base formation with amines (e.g., hydrazine derivatives) .
  • Piperazine ring : Susceptible to N-alkylation or acylation (e.g., chloroacetyl substitution at 77% yield under reflux) .
  • Benzoyl group : Stabilizes π-π interactions in receptor binding studies .

Advanced Research Questions

Q. How can computational methods address challenges in optimizing the synthesis of this compound?

  • Methodological Answer :

  • Quantum chemical calculations : DFT (B3LYP/6-31G*) predicts transition states and solvent effects, reducing optimization time by 40-60% .
  • Reaction path searches : Combined with experimental feedback (ICReDD’s approach), these identify energy-minimized pathways (e.g., regioselectivity in azide cyclization) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

  • Methodological Answer :

  • Standardized assays : Fixed IC50 protocols mitigate variability (e.g., hCA I vs. II inhibition assays) .
  • SAR studies : Modifying N-substituents (phenyl to benzyl) alters hCA II inhibition by 3-fold; meta-analyses isolate logP/electronic effects .

Q. How can enantioselective synthesis be achieved for chiral derivatives?

  • Methodological Answer :

  • Chiral resolution : SFC with polysaccharide columns (Chiralpak AD-H) achieves >90% ee .
  • Asymmetric catalysis : Iridium complexes (e.g., [Ir(cod)Cl]₂ with phosphine ligands) induce enantioselectivity (85% ee in DMF at 50°C) .

Q. What advanced techniques characterize complex reaction mixtures or polymorphs?

  • Methodological Answer :

  • Chromatography : Normal-phase silica columns (hexanes/EtOAc + 0.25% Et₃N) resolve Boc-protected intermediates .
  • SFC and FTIR : Monitor enantiopurity and functional group stability during derivatization .

Key Data from Evidence

ParameterExample DataReference
Synthesis Yield57% (hydrazine hydrate, reflux)
85% (DMF, KH base)
Enantiomeric Excess (ee)>90% via SFC
Crystallographic ValidationCCDC-1990392 (R-factor <0.05)
Computational Optimization40-60% time reduction (ICReDD)

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